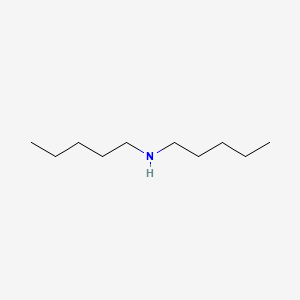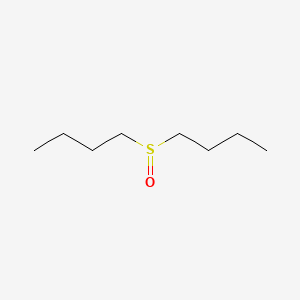
N-Cyclohexylethanolamine
Descripción general
Descripción
“N-Cyclohexylethanolamine” is a chemical compound with the molecular formula C8H17NO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-Cyclohexylethanolamine” consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 143.23 g/mol .
Physical And Chemical Properties Analysis
“N-Cyclohexylethanolamine” is a solid substance . It is soluble in water . The compound has a melting point of 33-38°C and a boiling point of 112°C at 3 mmHg . The predicted density is 0.97 g/cm3 .
Aplicaciones Científicas De Investigación
Stress Response in Animals
Research conducted by Claranello, Dornbusch, and Barchas (1972) explored the response of phenylethanolamine N-methyltransferase in mice to environmental stress. This study found that the enzyme activity increased significantly during stress, suggesting a potential role in stress response mechanisms (Claranello, Dornbusch, & Barchas, 1972).
Inhibition of N-Palmitoylethanolamine-Selective Acid Amidase
Vandevoorde et al. (2003) identified compounds related to N-Cyclohexylethanolamine, such as Cyclohexyl hexadecanoate, as the first selective inhibitors of "N-palmitoylethanolamine hydrolase". These compounds show high percentages of inhibition of N-palmitoylethanolamine-selective acid amidase, suggesting their potential use in research involving this enzyme (Vandevoorde et al., 2003).
Application in Analytical Chemistry
De Paoli et al. (2013) conducted a study involving three psychoactive arylcyclohexylamines. They developed a method for the analysis of these compounds in biological fluids using liquid chromatography and mass spectrometry. This research shows the application of N-Cyclohexylethanolamine-related compounds in analytical chemistry, particularly in the detection and characterization of psychoactive substances (De Paoli et al., 2013).
Novel Probes for Enzyme Characterization
Petracca et al. (2017) described the development of NAAA-reactive activity-based probes as tools for discovering new inhibitors and characterizing N-acylethanolamine acid amidase (NAAA) in cellular environments. This indicates the relevance of N-Cyclohexylethanolamine in developing research tools for studying enzymes (Petracca et al., 2017).
Catalysis Research
Fernandes et al. (2017) investigated the use of aminoalcohol N,O-building blocks like N-benzylethanolamine for the self-assembly generation of novel dicopper(II) compounds. These compounds were used as homogeneous catalysts for the oxidation of cycloalkanes, indicating a potential application of N-Cyclohexylethanolamine in catalysis research (Fernandes et al., 2017).
Legume Seed Research
Venables et al. (2005) quantified N-acylethanolamines in seeds from selected members of the legume family. This study suggests the potential of N-Cyclohexylethanolamine and related compounds in botanical research, particularly in studying seed composition and properties (Venables et al., 2005).
Safety And Hazards
“N-Cyclohexylethanolamine” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is advised to handle the compound with protective gloves, clothing, and eye/face protection . In case of exposure, immediate medical help is recommended .
Propiedades
IUPAC Name |
2-(cyclohexylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUMZJAQENFQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182633 | |
| Record name | Ethanol, 2-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylethanolamine | |
CAS RN |
2842-38-8 | |
| Record name | 2-(Cyclohexylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylaminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclohexylaminoethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F723W4Z785 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)




